[2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol
Description
[2-[(6-Aminopurin-9-yl)methylidene]cyclopropyl]methanol is a purine-derived compound featuring a cyclopropane ring fused to a hydroxymethyl group and a 6-aminopurine moiety. Its structure combines the rigidity of the cyclopropane ring with the hydrogen-bonding capabilities of the purine base, making it a candidate for medicinal chemistry, particularly in antiviral research. The compound's stereochemistry (Z-configuration at the methylidene group) and substituent positioning influence its biological interactions .
Properties
IUPAC Name |
[2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-9-8-10(13-4-12-9)15(5-14-8)2-6-1-7(6)3-16/h2,4-5,7,16H,1,3H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCARSGZHMZWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1=CN2C=NC3=C(N=CN=C32)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943336 | |
| Record name | {2-[(6-Amino-9H-purin-9-yl)methylidene]cyclopropyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210355-01-4 | |
| Record name | (2-((6-Aminopurin-9-yl)methylene)cyclopropyl)methan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210355014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {2-[(6-Amino-9H-purin-9-yl)methylidene]cyclopropyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol typically involves the reaction of 6-aminopurine with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
[2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine .
Scientific Research Applications
Chemistry
In chemistry, [2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. It is also used in studies involving the reactivity and stability of purine derivatives .
Biology
In biology, this compound is studied for its potential role in cellular processes, particularly those involving nucleic acids. It may also be used in the development of new biochemical assays and diagnostic tools .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways .
Industry
In industry, this compound is used in the production of various chemicals and materials. It may also be used in the development of new industrial processes and technologies .
Mechanism of Action
The mechanism of action of [2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and activity . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Cyclopropane-Based Purine Derivatives
Compounds with cyclopropane rings and purine modifications are explored for their antiviral properties. Key examples include:
Key Observations :
- Cyclopropylmethylamino substituents (as in the second example) enhance binding to viral enzymes by introducing steric bulk and hydrophobic interactions .
Cyclopentane-Based Analogues: Abacavir and Derivatives
Abacavir, a clinically used antiretroviral drug, shares structural motifs with the target compound but features a cyclopentane ring instead of cyclopropane:
Key Observations :
Phosphorylated Derivatives
Phosphonate-containing analogues are designed to mimic nucleotide precursors:
Key Observations :
- Phosphorylation of the hydroxymethyl group (as in the first example) improves solubility and mimics endogenous nucleotides, but may reduce membrane permeability .
- Chlorine substitution (second example) increases electrophilicity but raises toxicity concerns, unlike the target compound’s amino group .
Biological Activity
Overview
[2-[(6-Aminopurin-9-yl)methylidene]cyclopropyl]methanol is a purine derivative with the molecular formula . Its structure integrates a cyclopropyl group and a methanol moiety attached to a 6-amino purine base, which is significant in various biological processes, particularly in nucleic acid metabolism. This compound is being investigated for its potential therapeutic applications, especially in oncology and virology.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.23 g/mol |
| CAS Number | 210355-01-4 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis and repair. The presence of the amino group enhances its binding affinity to these targets, potentially leading to modulation of cellular pathways associated with proliferation and apoptosis.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism : The compound may inhibit enzymes critical for DNA synthesis, thereby impeding cancer cell proliferation.
- Case Study : A study demonstrated that purine derivatives can effectively inhibit the growth of various cancer cell lines by targeting DNA polymerases and other nucleic acid-related enzymes .
Antiviral Activity
The purine structure is also crucial in the development of antiviral agents. Compounds derived from purines have been shown to interfere with viral replication processes:
- Mechanism : Similar compounds have been reported to inhibit viral RNA polymerases.
- Case Study : Research on acyclovir, a well-known antiviral drug, highlights the effectiveness of purine analogs in treating herpes simplex virus infections .
Synthesis and Reactions
The synthesis of this compound typically involves:
- Starting Materials : 6-Aminopurine and cyclopropylmethanol.
- Reaction Conditions : The reaction is performed under controlled temperature and pressure, often utilizing catalysts to enhance yield.
Chemical Reactions
The compound can undergo various chemical reactions, including:
- Oxidation : Can lead to the formation of aldehydes or ketones.
- Reduction : May produce alcohols or amines.
These reactions are crucial for modifying the compound for enhanced biological activity or stability .
Medicinal Chemistry
The unique structure of this compound suggests potential applications in drug design:
- Lead Compound Development : Its ability to modulate enzyme activity makes it a candidate for further development into therapeutic agents targeting specific diseases.
- Biochemical Assays : The compound may be utilized in developing assays for studying nucleic acid interactions and enzyme activities.
Industrial Use
In industrial settings, this compound can serve as a precursor for synthesizing more complex molecules, contributing to advancements in pharmaceuticals and biochemicals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
